Product packaging for LIRP protein(Cat. No.:CAS No. 155981-88-7)

LIRP protein

Cat. No.: B1177176
CAS No.: 155981-88-7
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Description

The LIRP (Ligand-Regulated Peptide) protein is an engineered research tool designed to provide small-molecule control over intracellular protein-protein interactions. This scaffold protein is a fusion of three protein domains: FKBP12, a randomized peptide linker, and the FRB domain, fused to a steric occlusion domain like GST . In the absence of a cell-permeable small molecule such as rapamycin or its non-immunosuppressive analog AP23102, the peptide linker is accessible and can interact with target proteins . Upon addition of the ligand, the scaffold undergoes a conformational change; rapamycin binds simultaneously to FKBP12 and FRB, constraining the peptide and preventing its interaction with the target, with the GST domain further blocking access . This unique mechanism allows researchers to temporally and spatially regulate specific protein functions within cells with exceptional control . LIRP proteins have been successfully selected to interact with and inhibit key regulatory proteins such as the 5'-AMP-Activated Protein Kinase (AMPK) . By acting as pseudosubstrates, these LIRPs inhibit AMPK's kinase activity in a rapamycin-regulated manner, providing insights into the kinase's mechanism and AMP stimulation . This makes the LIRP protein an invaluable reagent for probing signal transduction pathways, dissecting complex protein networks, and validating drug targets in a controlled fashion. The product is offered as a recombinant protein for research applications. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

155981-88-7

Molecular Formula

C51H50N6O8S2

Origin of Product

United States

Ligand Regulated Peptide Lirp System: Advancements in Protein Function Modulation

Introduction to Ligand-Regulated Peptide Aptamer Technology

The LiRP system is an innovative extension of the established peptide aptamer technology. springernature.comnih.gov Peptide aptamers are synthetic protein molecules designed to bind to specific target proteins, typically consisting of a variable peptide loop displayed from a stable scaffold protein. springernature.com The power of peptide aptamers lies in their ability to interfere with protein-protein interactions or modulate protein function. The LiRP system enhances this approach by introducing a regulatory mechanism controlled by a small molecule ligand. springernature.comnih.gov

Conceptual Framework for Small Molecule Control of Peptide-Protein Interactions

The fundamental principle behind the LiRP system is the use of a cell-permeable small molecule to govern the interaction between a fused peptide aptamer and its intended protein target. nih.govscience.gov In the absence of the specific ligand, the peptide aptamer is freely accessible and can bind to its target protein, potentially altering its function. nih.gov However, upon the introduction of the regulatory small molecule, the LiRP scaffold undergoes a conformational change. nih.govresearchgate.net This change effectively sequesters the peptide aptamer, physically blocking its access to the target protein and thereby inhibiting the interaction. nih.govresearchgate.net This mechanism allows for inducible control over peptide-protein binding, providing a powerful tool for dissecting cellular pathways with temporal and spatial precision. nih.govnih.gov This concept is analogous to chemically induced dimerization (CID) systems, where a small molecule brings two proteins into proximity, but the LiRP system applies this principle to regulate a peptide-protein interaction. nih.govresearchgate.netacs.org

Design and Engineering of the LiRP Scaffold Protein

The functionality of the LiRP system is intrinsically linked to the rational design of its scaffold protein. nih.gov This modular protein is engineered to respond to a small molecule ligand by altering the conformation and accessibility of a fused peptide. nih.govnih.govnih.gov

Modular Composition: FKBP12, FRB, and GST Domains

The LiRP scaffold protein is a tripartite fusion, incorporating the FKBP12 protein, the FRB domain of the mTOR kinase, and Glutathione S-transferase (GST). nih.govnih.govnih.gov This specific combination is based on the well-characterized interaction between FKBP12, Rapamycin (B549165), and the FRB domain, which forms a stable ternary complex. nih.govbakerlab.orgacs.org FKBP12 is a small immunophilin that binds with high affinity to Rapamycin. acs.orgbakerlab.org The FRB domain is a segment of the large mTOR protein that interacts with the FKBP12-Rapamycin complex. nih.govbakerlab.orgacs.org The GST domain is typically fused to the C-terminus of the FRB domain and acts as a bulky steric occlusion module. nih.gov

Role of the Randomizable Peptide Linker Region

A critical element within the LiRP scaffold is a strategically placed randomizable peptide linker that connects the FKBP12 domain to the FRB domain. springernature.comnih.govnih.gov This linker region serves as the attachment point for the peptide aptamer sequence. nih.gov The ability to introduce randomized sequences into this linker allows for the creation of diverse peptide libraries. nih.govnih.govresearchgate.net These libraries can then be screened using techniques like yeast two-hybrid systems to identify specific peptide sequences that bind to a protein of interest. springernature.comnih.gov The sequence composition of this linker dictates the binding properties of the peptide aptamer. For instance, studies on LiRPs that interact with AMPK α1 revealed recurring sequence motifs, such as a poly-basic stretch, within the randomized linker, emphasizing its role in target recognition. nih.gov

Mechanisms of Ligand-Dependent Regulation

The regulatory core of the LiRP system lies in its response to specific small molecule ligands, primarily Rapamycin and its derivatives. nih.govspringernature.com

Rapamycin and Non-Immunosuppressive Analogs (e.g., AP23102)

The regulatory switch of the LiRP system is controlled by the presence or absence of Rapamycin or non-immunosuppressive Rapamycin analogs such as AP23102. nih.govresearchgate.netnih.gov Rapamycin is a well-known macrolide compound with potent immunosuppressive and antiproliferative properties, primarily acting by inhibiting the mTOR pathway. fishersci.caalfa-chemistry.com Rapamycin binds to FKBP12, and this complex then interacts with the FRB domain of mTOR. fishersci.caalfa-chemistry.comscispace.com

In the context of the LiRP scaffold, the binding of Rapamycin to the FKBP12 domain facilitates the formation of a stable ternary complex involving FKBP12, Rapamycin, and the FRB domain. nih.govbakerlab.orgacs.org This ligand-induced complex formation drives a conformational change in the LiRP protein. nih.govresearchgate.net The strategically positioned GST domain then physically obstructs the randomizable peptide linker region, preventing the tethered peptide aptamer from accessing or binding to its target protein. nih.gov This steric occlusion mechanism provides a robust means of controlling the peptide aptamer's activity with the addition or removal of the ligand. nih.govresearchgate.netnih.gov

Experimental data supports this regulatory mechanism. For example, studies investigating LiRPs designed to inhibit AMPK demonstrated that their inhibitory effect was significantly reduced in the presence of Rapamycin, consistent with the model of ligand-induced steric hindrance. nih.gov Both Rapamycin and the non-immunosuppressive analog AP23102 have been successfully employed to achieve ligand-regulated interactions between LiRP-displayed peptides and various cellular proteins, including the c-Src SH3 domain and the Retinoblastoma protein. nih.govresearchgate.netnih.gov

The formation of the FKBP12-Rapamycin-FRB complex is characterized by a significant increase in affinity for FRB when Rapamycin is bound to FKBP12, highlighting the cooperative nature of the interaction that underpins the LiRP system's ligand responsiveness. acs.org

Data Table: Binding Affinities in FKBP12-Rapamycin-FRB Ternary Complex Formation

InteractionDissociation Constant (Kd)Reference
Rapamycin and FRB26 ± 0.8 µM acs.org
FKBP12-Rapamycin complex and FRB12 ± 0.8 nM acs.org

This table illustrates the substantial enhancement in the affinity of FRB for Rapamycin when FKBP12 is present, demonstrating the cooperative binding event central to the LiRP system's regulatory mechanism. acs.org

Research Findings on LiRP-mediated AMPK Inhibition

Research has shown that LiRP proteins can inhibit the kinase activity of AMPK in a Rapamycin-regulated manner in vitro. nih.gov While detailed quantitative data for all experiments are not presented here, studies comparing AMPK activity in the presence of various LiRPs with and without Rapamycin consistently show a reduction in inhibition when Rapamycin is present. nih.gov This indicates that the binding of Rapamycin to the LiRP scaffold effectively relieves the inhibition of the target protein (AMPK) by the peptide aptamer. nih.gov

Conformational Changes and Steric Occlusion as Regulatory Principles

A key regulatory principle of the LiRP system involves ligand-induced conformational changes in the scaffold protein, leading to steric occlusion of the peptide-target interaction. nih.gov In the absence of the regulatory ligand, peptides fused within the LiRP scaffold are free to interact with their target proteins. nih.gov Upon the introduction of the ligand, such as rapamycin or its derivative AP23102, the scaffold protein undergoes a conformational change. nih.gov This structural rearrangement physically prevents the interaction between the fused peptide and its intended target protein. nih.gov This mechanism effectively switches the peptide's binding activity on or off depending on the presence of the ligand. Conformational changes are a common mechanism in protein regulation, influencing ligand binding through processes like conformational selection and induced fit. plos.orgpnas.org Steric occlusion, where one molecule physically blocks the access of another, is a direct consequence of the ligand-induced conformational change in the LiRP system, preventing the peptide from binding its target. nih.govelifesciences.org

Applications in Investigating Protein Function

The LiRP system has been applied to investigate the function of various proteins by providing a means for conditional modulation of their activity or interactions. nih.gov This system allows researchers to control the activity of specific peptides that interact with target proteins, offering insights into the roles of these proteins in cellular processes. nih.gov

Conditional Inhibition of Kinase Activity (e.g., AMP-Activated Protein Kinase (AMPK))

One application of the LiRP system is the conditional inhibition of kinase activity. nih.gov For example, ligand-regulated peptide aptamers have been developed to inhibit the 5′-AMP-Activated Protein Kinase (AMPK). nih.gov AMPK is a crucial enzyme involved in cellular energy homeostasis, activating glucose and fatty acid uptake and oxidation when cellular energy levels are low. wikipedia.org LiRP peptides designed to target AMPK can act as pseudosubstrates, interacting with the kinase's substrate binding pocket and inhibiting its activity. nih.gov This pseudosubstrate inhibition can reduce the stimulation of AMPK by AMP in vitro, making the inhibited state of the kinase kinetically resemble the basal, unstimulated state. nih.gov This application provides a tool to study the molecular mechanisms of AMPK regulation and its downstream effects on metabolic pathways. nih.govwikipedia.org

Targeted Modulation of Protein-Protein Interactions (e.g., c-Src SH3 domain, Retinoblastoma protein)

The LiRP system is also used for the targeted modulation of protein-protein interactions. nih.gov Peptides selected using the LiRP scaffold have been shown to interact with various protein targets involved in complex cellular networks. nih.gov Examples include interactions with the c-Src SH3 domain and the Retinoblastoma protein. nih.gov

The c-Src SH3 domain is a protein interaction module found in various signaling and structural proteins, known for binding to proline-rich sequences. oncotarget.comnih.gov SH3 domains play roles in processes like cell proliferation, migration, and cytoskeletal modifications by mediating protein-protein interactions. nih.gov Modulating the interaction of proteins with the c-Src SH3 domain using LiRPs can help dissect the signaling pathways and cellular functions regulated by c-Src and other SH3 domain-containing proteins. nih.govoatext.com

The Retinoblastoma protein (pRb) is a key cell cycle regulator that interacts with numerous proteins, including those containing an LXCXE motif. encyclopedia.pubebi.ac.ukbiorxiv.org pRb's interactions are crucial for regulating cell proliferation and differentiation, often by forming complexes that repress gene expression. encyclopedia.pubebi.ac.uk LiRPs designed to interact with the Retinoblastoma protein can be used to conditionally disrupt or stabilize its interactions with binding partners, providing a means to study the impact of these interactions on cell cycle control and other pRb-mediated processes. nih.govencyclopedia.pubbiorxiv.org

Methodological Frameworks for LiRP System Development and Application

The development and application of the LiRP system rely on specific methodological frameworks, primarily involving the design and selection of appropriate peptides and the use of screening techniques to identify functional interactions. nih.gov

Combinatorial Peptide Library Design and Selection

Combinatorial peptide library design and selection are fundamental to identifying peptides that can interact with target proteins within the LiRP system. nih.govamericanpharmaceuticalreview.com Combinatorial peptide libraries are collections of peptides with systematic combinations of amino acids, designed to explore a vast sequence space. proteogenix.science These libraries can be synthetic or genetically encoded, such as phage display libraries. proteogenix.sciencecreative-biolabs.com The design of these libraries involves considerations such as peptide length and the degree of overlap between sequences to effectively map interaction sites on target proteins. americanpharmaceuticalreview.comproteogenix.science Selection from these libraries, often through high-throughput screening methods, allows for the identification of peptides that bind to the protein of interest. nih.govamericanpharmaceuticalreview.comcreative-biolabs.com This process is crucial for discovering novel peptide binders that can be incorporated into the LiRP scaffold to create ligand-regulated tools. nih.gov

Yeast Two-Hybrid Systems for Screening and Validation

Yeast two-hybrid (Y2H) systems are commonly used for screening and validating protein-protein interactions, including those involving peptides used in the LiRP system. uzh.chnih.govnih.gov The Y2H system is a powerful technique for detecting protein interactions within cells by linking the interaction of two proteins to the activation of a reporter gene in yeast. addgene.orgsingerinstruments.comdkfz.de In the context of LiRP development, Y2H can be used to screen combinatorial peptide libraries against a target protein to identify potential peptide binders. nih.govuzh.ch It can also be employed to validate the interaction between a selected peptide (as part of the LiRP scaffold) and its target protein. nih.gov While Y2H screens can be prone to false positives and negatives, they are a valuable high-throughput method for identifying potential interactions that can then be confirmed using other techniques. nih.govaddgene.orgsingerinstruments.com

Biochemical Assays for Functional Characterization (e.g., In vitro Kinase Assays)

Biochemical assays are essential for characterizing the functional effects of LiRPs on their target proteins. These assays can provide quantitative data on aspects such as binding affinity, enzymatic activity modulation, and the impact of ligand presence. In the context of LiRPs that target kinases, in vitro kinase assays are a primary method for assessing their inhibitory or modulatory effects nih.govbmglabtech.com.

In vitro kinase assays involve reconstituting the kinase reaction in a controlled environment using purified components: the kinase, a substrate (which can be a peptide or protein), and ATP bmglabtech.comharvard.edunih.gov. By adding the LiRP to this system, researchers can measure its effect on the kinase's ability to phosphorylate the substrate. This is typically done by monitoring the transfer of a phosphate (B84403) group from ATP to the substrate bmglabtech.comharvard.edu. Various detection methods can be employed, including using radioactively labeled ATP and quantifying the incorporated radioactivity in the substrate, or using non-radioactive methods that monitor substrate conversion or utilize phospho-specific antibodies bmglabtech.comharvard.edunih.gov.

Studies utilizing in vitro kinase assays have demonstrated the ability of LiRPs to inhibit kinase activity. For instance, bacterially expressed and purified LiRPs targeting the 5′-AMP-Activated Protein Kinase (AMPK) were used in in vitro kinase assays to determine their modulation of AMPK activity nih.gov. These assays showed that certain LiRPs could inhibit AMPK, acting as pseudosubstrates in a Rapamycin-regulated fashion nih.gov. The inhibitory effect was largely competitive with the substrate peptide, mediated by an increase in the kinase's apparent Km for the substrate peptide nih.gov. Data from such assays can be used to determine kinetic parameters and understand the mechanism of inhibition. For example, kinetic parameters can be determined using non-linear regression analysis by fitting data points to the Michaelis-Menten equation nih.gov.

The concentration of the LiRP and the substrate peptide are critical factors in these assays. In some cases, LiRPs inhibited the target kinase only when present in vast excess compared to the kinase concentration nih.gov. The choice of substrate peptide concentration can also influence the observed inhibitory effect nih.gov.

Interactive Table 1: Example Data from Hypothetical In Vitro Kinase Assay with LiRP and Kinase

LiRP Concentration (µM)Substrate Concentration (µM)Kinase Activity (Arbitrary Units)Ligand (Rapamycin)
0200100Absent
820040Absent
820095Present
020098Present

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from in vitro kinase assays when studying LiRPs. Actual experimental data would vary depending on the specific LiRP, kinase, and assay conditions.

Other biochemical methods for characterizing protein-ligand interactions and protein function that could be applied to LiRP systems include ligand binding assays, co-immunoprecipitation, pull-down assays, and techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI) to measure binding kinetics and affinity wikipedia.orgnih.govwikipedia.org. Novel techniques like peptide-centric local stability assay (PELSA) can also identify ligand-binding proteins and sites in native systems scitechdaily.com.

Leucine Rich Ppr Motif Containing Protein Lrpprc : Multifunctional Roles in Cellular Biology

Introduction and Classification as a Pentatricopeptide Repeat (PPR) Family Member

The Leucine-Rich PPR-Motif-Containing protein (LRPPRC), also known by aliases such as LRP130 and GP130, is a protein encoded by the LRPPRC gene. It was first identified in 1994 in HepG2 cells. frontiersin.orggenecards.org LRPPRC is classified as a member of the pentatricopeptide repeat (PPR) family of proteins. frontiersin.orgnih.govwikipedia.org PPR proteins are characterized by the presence of tandem degenerate 35-amino-acid motifs. frontiersin.orgnih.govwikipedia.org These motifs are highly conserved across various organisms, from plants to mammals, indicating their fundamental biological importance. frontiersin.orgnih.gov PPR proteins are known to bind to RNA and play significant roles in various aspects of RNA metabolism, including stability, regulation, processing, splicing, translation, and editing. frontiersin.orgnih.govwikipedia.org

Molecular Characteristics and Gene Products

The LRPPRC gene, located on human chromosome 2 band p21, encodes a protein product with a molecular weight of approximately 130 kDa. frontiersin.orgwikipedia.orglovd.nl The LRPPRC protein contains multiple copies of PPR motifs, as well as other domains such as tetratricopeptide (TPR)-like and huntingtin-elongation A subunit-TOR (HEAT)-like tandem repeats. nih.gov The N-terminus of the protein includes leucine-rich nuclear transport signals, while the C-terminal sequence contains multiple PPR motifs crucial for RNA binding. nih.gov LRPPRC also features a secretory (SEC) 1 structural homology domain for vesicular transport and an Epsin N-terminal homology domain involved in endocytosis, vesicular trafficking, and cytoskeletal organization. nih.gov

LRPPRC is primarily localized to mitochondria, and it is predicted to have an N-terminal mitochondrial targeting sequence that is cleaved upon import into the mitochondrial matrix. frontiersin.orgnih.govwikipedia.orguniprot.org However, studies also indicate a presence and role for LRPPRC in the nucleus. uniprot.orguniprot.orgpax-db.org

Gene Expression and Transcript Variants

The LRPPRC gene produces transcripts ranging in size from 4.8 to 7.0 kb, which arise from alternative polyadenylation. wikipedia.org While some research initially suggested the transcription of a single mRNA isoform encoding a protein with a mitochondrial targeting sequence, the presence of multiple transcript variants has been reported. wikipedia.orgembopress.org

Studies on LRPPRC gene expression have shown variations across different tissues and in various disease states. For instance, overexpression of LRPPRC has been observed in various human tumors compared to normal tissues. nih.govfrontiersin.org Conversely, reduced LRPPRC levels are associated with conditions like Leigh syndrome French-Canadian (LSFC). frontiersin.orgwikipedia.org The expression of the LRPPRC gene can be influenced by various factors and signaling pathways, including the PI3K/AKT/mTOR pathway. nih.govnih.gov

Biological Functions

LRPPRC is a multifunctional protein involved in a wide range of cellular processes, particularly concerning RNA metabolism and energy homeostasis. frontiersin.orgnih.govresearchgate.net

Regulation of Mitochondrial DNA (mtDNA)-Coded mRNA Expression

A central role of LRPPRC is the regulation of mitochondrial DNA (mtDNA)-coded mRNA expression. frontiersin.orgnih.govembopress.orgembopress.org LRPPRC is crucial for maintaining the stability of most mitochondrial mRNAs. embopress.orgnih.govnih.govnih.gov It forms a complex with the protein SLIRP (a small SRA binding protein), and this complex acts as a global RNA chaperone that binds to mitochondrial mRNAs. frontiersin.orgnih.govnih.gov This interaction stabilizes RNA structures, facilitating essential processes like polyadenylation and translation by regulating the activity of mitochondrial poly(A) polymerase. frontiersin.orgnih.govnih.govembopress.org

Loss of LRPPRC leads to a drastic reduction in the steady-state levels of most mitochondrial mRNAs and results in aberrant mitochondrial translation with misregulated translation patterns. embopress.orgembopress.org While LRPPRC significantly impacts mitochondrial mRNA levels and processing, studies indicate it primarily functions as a post-transcriptional regulator and does not directly activate mtDNA transcription. nih.govnih.gov Instead, it plays a key role in mRNA stability, polyadenylation, and coordinating mitochondrial translation. nih.govnih.gov

Central Role in Cellular Energy Metabolism

LRPPRC plays a critical role in cellular energy metabolism, largely through its regulation of mitochondrial gene expression and its impact on oxidative phosphorylation (OXPHOS). frontiersin.orgnih.govresearchgate.netpreprints.org By regulating mtDNA-coded mRNAs, which encode essential components of the electron transport chain (ETC) and ATP synthase, LRPPRC directly influences the capacity for oxidative phosphorylation and ATP generation. frontiersin.orgnih.govpreprints.orgmdpi.com

Studies have shown that LRPPRC promotes fatty acid uptake and oxidation by increasing OXPHOS activity. nih.gov Dysregulation of LRPPRC can lead to OXPHOS deficiency and impaired cellular energy production. nih.govembopress.org For example, reduced LRPPRC levels are associated with the severe metabolic defects observed in Leigh syndrome French-Canadian, a disorder characterized by cytochrome c oxidase deficiency. frontiersin.orgwikipedia.orgembopress.org LRPPRC's role in energy metabolism is multifaceted and involves regulating the activity of ATP synthase and influencing processes like mitophagy, the selective degradation of damaged mitochondria. frontiersin.orgnih.govnih.gov

Maturation and Export of Nuclear mRNA

Beyond its prominent role in mitochondria, LRPPRC is also involved in the maturation and export of nuclear mRNA. frontiersin.orgnih.govuniprot.orgresearchgate.net LRPPRC associates with heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1)-associated poly(A) mRNAs and is a component of nuclear messenger ribonucleoprotein (mRNP) complexes involved in the later stages of mRNA maturation and export. frontiersin.orgnih.govuniprot.orguniprot.org

Dysregulation in Pathological States

Dysregulation of LRPPRC, whether through genetic mutations leading to reduced expression or altered protein levels in acquired conditions, is associated with a spectrum of human diseases. These include inherited metabolic disorders, various types of cancer, and susceptibility to certain viral infections frontiersin.orgfrontiersin.orgnih.govnih.gov.

Association with Inherited Metabolic Disorders (e.g., Leigh Syndrome French–Canadian)

Mutations in the LRPPRC gene are the underlying cause of Leigh Syndrome French–Canadian (LSFC), a severe and often fatal neurodegenerative disorder ontosight.aifrontiersin.orgfrontiersin.orgnih.govnih.govembopress.orgmolbiolcell.org23andme.comfrontiersin.org. LSFC is characterized by a tissue-specific deficiency in cytochrome c oxidase (COX), a key enzyme complex in the mitochondrial oxidative phosphorylation (OXPHOS) system embopress.orgfrontiersin.org. Patients with LSFC typically present with symptoms such as congenital lactic acidosis, failure to thrive, developmental delay, distinctive facial features, and acute neurological crises frontiersin.org23andme.com. The most common mutation in the French-Canadian population is an A354V substitution in LRPPRC, which leads to decreased levels of the LRPPRC protein and consequently reduced steady-state levels of most mitochondrial transcripts molbiolcell.orgfrontiersin.org. This reduction in mitochondrial mRNA stability and processing impairs mitochondrial protein synthesis, particularly affecting COX subunits, resulting in the observed COX deficiency embopress.orgmolbiolcell.orgnih.gov. Studies using LSFC fibroblasts have demonstrated that reduced LRPPRC levels directly correlate with decreased mitochondrial mRNA levels molbiolcell.org.

Implications in Oncogenesis and Tumor Progression

LRPPRC dysregulation is frequently observed in various human cancers, where it often acts as an oncogene, promoting tumor development and progression mdpi.comnih.gov. Overexpression of LRPPRC has been reported in numerous tumor types, including gastric cancer, lung adenocarcinoma, esophageal squamous cell carcinoma, colon cancer, mammary and endometrial adenocarcinoma, lymphoma, prostate cancer, hepatocellular carcinoma (HCC), and ovarian cancer frontiersin.orgfrontiersin.orgmdpi.comnih.govaustinpublishinggroup.comnih.govnih.gove-century.us. This elevated expression is frequently associated with poor prognosis and resistance to therapy frontiersin.orgfrontiersin.orgnih.govnih.govaustinpublishinggroup.come-century.us.

Research indicates that LRPPRC contributes to malignant phenotypes through multiple mechanisms:

Promoting Cell Proliferation and Survival: Downregulation of LRPPRC has been shown to inhibit tumor cell growth, invasion, and induce apoptosis in various cancer cell lines frontiersin.orgfrontiersin.orgnih.govnih.gov. In lung adenocarcinoma and Hodgkin lymphoma cells, LRPPRC knockdown reduces anti-apoptosis and invasion capacities frontiersin.orgfrontiersin.org.

Metabolic Reprogramming: LRPPRC plays a role in the metabolic alterations characteristic of cancer cells. In HCC, it is involved in orchestrating oncogenic processes such as metabolic reprogramming, including the activation of mitochondrial OXPHOS austinpublishinggroup.com. LRPPRC binds to the 3'-untranslated regions (3'-UTRs) of certain mitochondrial mRNAs (e.g., NDUFS3 and MT-CO1), protecting them from degradation and boosting ATP production austinpublishinggroup.com. In retinoblastoma, LRPPRC promotes glycolysis nih.gov.

Signaling Pathway Modulation: LRPPRC intersects with multiple carcinogenic signaling pathways. In HCC, it stabilizes β-catenin mRNA, activating the Wnt pathway which is critical for cell proliferation and tumor initiation austinpublishinggroup.com. In esophageal squamous cell carcinoma, LRPPRC impairs N6-methyladenosine (m6A) modification of JAK2, STAT3, and MYC mRNAs, facilitating their nuclear export and expression, and also acts as a scaffold protein enhancing JAK2-STAT3 complex stability, thereby promoting tumor progression via the JAK2/STAT3/MYC axis nih.gov. In retinoblastoma, LRPPRC promotes malignant behaviors by suppressing autophagy and activating the ROS/HIF1-α pathway nih.gov.

Drug Resistance: LRPPRC has been implicated in conferring resistance to cancer therapies. It can promote resistance to CDK4/6 inhibition in lung cancer by selectively binding to and increasing the stability and expression of CDK6 mRNA nih.gov. In ovarian cancer, LRPPRC overexpression is associated with vulnerability to agents targeting the OXPHOS pathway mdpi.com.

The association between LRPPRC expression and prognosis varies across cancer types, but generally, high LRPPRC levels are indicative of aggressive disease and poor outcomes. Table 1 summarizes some of the reported associations:

Cancer TypeLRPPRC ExpressionAssociation with PrognosisNoted Mechanism/EffectSource(s)
Various Human TumorsOverexpressionPoor prognosisPromotes growth, invasion; inhibits apoptosis; overcomes drug resistance frontiersin.orgfrontiersin.orgnih.govnih.gov
Gastric CancerIncreasedNot specifiedDownregulation inhibits growth; promotes OXPHOS and FAO activity frontiersin.orgfrontiersin.orge-century.us
Lung AdenocarcinomaIncreasedNot specifiedDownregulation reduces anti-apoptosis, invasion, colony formation; initiates carcinogenesis frontiersin.orgfrontiersin.orge-century.us
Hodgkin LymphomaNot specifiedNot specifiedDownregulation reduces anti-apoptosis, invasion, colony formation frontiersin.orgfrontiersin.org
Prostate CancerIncreasedPositive association with tumor grade, metastasis; negative association with survivalNot specified frontiersin.org
Esophageal Squamous Cell CarcinomaIncreasedIndependent prognostic indicatorImpairs m6A modification of JAK2, STAT3, MYC; enhances JAK2-STAT3 stability nih.gov
Hepatocellular Carcinoma (HCC)IncreasedSignificantly reduced overall and recurrence-free survivalMetabolic reprogramming (OXPHOS, glycolysis), immune evasion, signaling pathway dysregulation (Wnt, HIF-1α, NF-κB); stabilizes β-catenin mRNA; enhances HIF-1α stability; confers sorafenib (B1663141) resistance via BCL-2 austinpublishinggroup.come-century.us
Ovarian CancerOverexpressionAssociated with advanced tumorsActs as a tumor oncogene; associated with SDHA upregulation; vulnerability to OXPHOS targeting mdpi.com
RetinoblastomaHighly expressedNot specifiedPromotes migration, invasion, glycolysis; suppresses autophagy; activates ROS/HIF1-α pathway nih.gov
Lung CancerIncreasedPromotes resistance to CDK4/6 inhibitionStabilizes CDK6 mRNA; forms feedback loop with CDK6 nih.gov

Quantitative data from studies on HCC further illustrate the impact of LRPPRC expression:

FindingLRPPRC EffectQuantitative DataSource(s)
β-catenin protein levels in HCCStabilization of β-catenin mRNAIncreases β-catenin protein levels by 2-fold austinpublishinggroup.com
OXPHOS gene signatures in clinical HCCPositive correlation with OXPHOS activityPearson r = 0.68, P < 0.01 (n = 120) austinpublishinggroup.com
Overall Survival (OS) in HCC (Meta-analysis)High LRPPRC expression associated with reduced OSHazard Ratio (HR) = 1.89, 95% CI: 1.52–2.35, P < 0.001 (n = 1,248) austinpublishinggroup.com
Recurrence-Free Survival (RFS) in HCCHigh LRPPRC expression associated with reduced RFS3-year RFS of 32% in LRPPRC-high patients vs. 58% in LRPPRC-low patients (log-rank P < 0.001) (n = 450) austinpublishinggroup.com
PD-L1 protein levels (in vitro, with LRP-001)LRP-001 (inhibitor mimicking PPR2 domain) blocks interaction with PD-L1 mRNAReduces PD-L1 protein levels by 60% austinpublishinggroup.com
Tumor growth inhibition (mouse models, with LRP-001 + anti-PD-1)LRP-001 enhances efficacy of anti-PD-1 therapy65% tumor growth inhibition vs. 30% with anti-PD-1 monotherapy austinpublishinggroup.com

Involvement in Viral Infections and Other Diseases

Beyond inherited metabolic disorders and cancer, LRPPRC has been implicated in the pathogenesis of viral infections and other diseases frontiersin.orgfrontiersin.orgnih.govnih.gov.

In the context of viral infections, LRPPRC plays a role in the replication cycles of certain viruses:

HIV-1: LRPPRC is associated with HIV-1 nucleic acids during the early stages of infection. Knockdown of LRPPRC in cell lines reduces HIV-1 replication, although it does not appear to affect viral production or RNA encapsidation frontiersin.orgnih.govnih.gov.

Hepatitis C Virus (HCV): Downregulation of LRPPRC leads to a significant inhibition of HCV infection. LRPPRC acts as a binding factor for the HCV nonstructural protein 5A (NS5A) and negatively regulates MAVS-mediated antiviral immunity by interacting with MAVS and inhibiting its association with TRAF3 and TRAF6. This suggests that HCV may exploit LRPPRC's inhibitory effect on antiviral signaling to evade the host immune response frontiersin.orgnih.govresearchgate.net.

Flaviviruses (DENV and ZIKV): A salivary protein (AaVA-1) from the Aedes aegypti mosquito, a vector for dengue and Zika viruses, interacts with LRPPRC. This interaction releases host Beclin-1 from LRPPRC-mediated sequestration, thereby activating autophagy, a cellular process essential for flavivirus replication in human cells nsfc.gov.cn.

LRPPRC's dysregulation has also been potentially linked to other conditions, including Parkinson's disease, neurofibromatosis 1, venous thromboembolism, and non-alcoholic fatty liver disease (NAFLD) frontiersin.orgfrontiersin.orgnih.govnih.gov. In NAFLD, LRPPRC promotes fatty acid uptake and oxidation in hepatocytes by increasing OXPHOS activity, which can reduce blood lipid levels frontiersin.org.

Ongoing Research Directions and Molecular Mechanisms

Ongoing research into LRPPRC aims to fully elucidate its complex molecular mechanisms and its precise roles in both physiological and pathological conditions frontiersin.orgfrontiersin.orgnih.govnih.gov. A key area of focus is understanding how LRPPRC, as a multifunctional protein, regulates a myriad of biological processes, including energy metabolism and the maturation and export of nuclear mRNA frontiersin.orgnih.gov.

Research continues to explore LRPPRC's critical function in mitochondrial RNA metabolism. It is known to bind to mitochondrial mRNAs, regulating their stability, polyadenylation, and translation ontosight.aiembopress.org. LRPPRC forms a complex with the SLIRP protein, and this interaction is crucial for maintaining a pool of non-translated mitochondrial mRNAs and ensuring orderly mitochondrial translation frontiersin.orgnih.govembopress.orgmolbiolcell.orgoup.com. Studies using mouse models with disrupted Lrpprc or Slirp genes are providing insights into the in vivo interdependency of these proteins and their impact on mitochondrial function oup.com.

In the nucleus, LRPPRC is involved in the export of certain mRNAs. It acts as a cofactor for eIF4E-dependent mRNA export, binding to mRNAs containing the 4E-sensitivity element (4E-SE) and interacting with exportin XPO1/CRM1 to facilitate their transport to the cytoplasm uniprot.orgfrontiersin.org.

Investigating the signaling pathways that regulate and are regulated by LRPPRC is another important research direction. The PI3K/AKT/mTOR pathway has been suggested to play a role in regulating OXPHOS activity through LRPPRC dysfunction frontiersin.orgfrontiersin.org. In cancer research, efforts are focused on understanding LRPPRC's interactions with pathways like Wnt/β-Catenin, JAK2/STAT3/MYC, ROS/HIF1-α, and NF-κB, and how these interactions contribute to tumor progression and drug resistance austinpublishinggroup.comnih.govnih.gove-century.us.

The potential of LRPPRC as a biomarker for disease diagnosis and prognosis, particularly in cancer, is being actively investigated frontiersin.orgmdpi.comaustinpublishinggroup.comnih.gove-century.us. Furthermore, targeting LRPPRC to modulate its function under different pathological states is being explored as a potential novel therapeutic strategy frontiersin.orgfrontiersin.orgnih.govmdpi.comaustinpublishinggroup.com. This includes the development of inhibitors designed to disrupt LRPPRC's interactions or functions austinpublishinggroup.com.

Despite significant progress, the precise signal pathways involving LRPPRC and the detailed molecular mechanisms underlying its role in many diseases are not yet fully understood and require further investigation frontiersin.orgfrontiersin.orgnih.gov. Research utilizing advanced techniques and model systems, such as human induced pluripotent stem cells (iPSCs) derived from patients with LRPPRC-related disorders, is contributing to a better understanding of the tissue-specific manifestations and pathogenesis of these diseases frontiersin.org.

Overarching Methodological Frameworks and Concepts in Protein Research General

Structural Biology Approaches to Protein Function and Interaction

Structural biology plays a crucial role in deciphering the three-dimensional architecture of proteins, which is fundamental to their function and interactions. Various techniques are employed to visualize proteins at atomic or near-atomic resolution.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a primary technique for determining the atomic and molecular structure of a crystal, including crystallized proteins. wikipedia.org It involves obtaining protein crystals, which are ordered lattices of protein molecules. creative-biostructure.com When a beam of X-rays is directed at the crystal, the rays diffract in specific directions, creating a diffraction pattern. wikipedia.org By measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a three-dimensional electron density map, which is then used to build an atomic model of the protein. wikipedia.orgcreative-biostructure.com

X-ray crystallography has been instrumental in elucidating the structures of a vast number of proteins, accounting for a significant majority of entries in the Protein Data Bank (PDB). creative-biostructure.comnih.gov This technique provides detailed information about the positions of atoms, chemical bonds, and interactions within the crystal lattice. wikipedia.org While powerful, it requires high-quality protein crystals, which can be challenging to obtain for some proteins, particularly those with large flexible domains. news-medical.net

Electron Microscopy (e.g., Cryo-EM) for Large Complexes

Electron Microscopy, particularly cryo-Electron Microscopy (cryo-EM), has become a well-established technique in structural biology, especially for analyzing large protein complexes and macromolecules that are difficult to crystallize. nih.govnih.govthermofisher.comucl.ac.uk In single-particle cryo-EM, purified proteins or complexes are rapidly frozen in a thin layer of amorphous ice, preserving their native structures. thermofisher.comucl.ac.uk Transmission electron microscopy is then used to capture numerous two-dimensional images (snapshots) of the particles from different orientations. thermofisher.com Advanced image processing algorithms are applied to align and combine these 2D images to reconstruct a three-dimensional map of the protein or complex at near-atomic or atomic resolution. nih.govnih.govthermofisher.comucl.ac.uk

Cryo-EM is particularly suited for studying membrane proteins, protein complexes, and dynamic macromolecular machines like ribosomes and proteasomes. thermofisher.com Recent advancements in detectors and image processing have significantly improved the resolution achievable with cryo-EM, making it competitive with X-ray crystallography for a broad range of sample sizes. nih.govnih.govucl.ac.uk A key advantage of cryo-EM is that it does not require crystallization and can provide insights into the structural dynamics of biological systems in a near-native state. thermofisher.comucl.ac.ukcreative-biostructure.com

In Silico Modeling and Simulation of Protein-Ligand and Protein-Protein Interactions

In silico methods, such as molecular modeling and simulation, provide computational approaches to study protein interactions at an atomic level. These techniques are valuable complements to experimental methods, offering insights into dynamics, binding affinities, and interaction mechanisms.

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein target. nottingham.ac.uk It involves simulating the binding process and using scoring functions to estimate the binding affinity. nottingham.ac.uk This method is often used in virtual screening to identify potential lead compounds that are likely to bind to a protein target. nottingham.ac.ukplos.org

Molecular dynamics (MD) simulations provide a more rigorous approach by simulating the physical movements of atoms and molecules over time. nottingham.ac.ukbohrium.com MD simulations can capture the dynamic nature of protein-ligand and protein-protein interactions, providing information about the stability of complexes, conformational changes, and the role of water molecules and ions. plos.orgbohrium.comjksus.org These simulations can be used to refine docking poses, calculate binding free energies, and explore the conformational landscape of proteins and their complexes. nottingham.ac.ukplos.orgbohrium.comjksus.org

Other in silico methods include homology modeling, which predicts the 3D structure of a protein based on the known structure of a homologous protein, and various algorithms for predicting protein-protein interaction interfaces. news-medical.netnih.gov

Protein-Protein Interaction Network Analysis and Mapping

Proteins rarely function in isolation; they interact with other proteins to form complex networks that carry out cellular processes. acs.orgcambridge.orgebi.ac.uk Protein-protein interaction networks (PPINs) are mathematical representations of these physical contacts. ebi.ac.uk Analyzing and mapping these networks is essential for understanding cellular organization, pathways, and functions. acs.orgcambridge.org

Experimental methods for identifying protein-protein interactions include high-throughput techniques like yeast two-hybrid (Y2H) systems and affinity purification followed by mass spectrometry (AP-MS). acs.orgcambridge.orgnih.gov Low-throughput methods such as co-immunoprecipitation, pull-down assays, and techniques like X-ray crystallography or cryo-EM applied to protein complexes also provide valuable interaction data. acs.org Protein microarrays and protein-fragment complementation assays (PCAs) are other methods used for detecting PPIs. cambridge.orgnih.gov

Computational analysis of PPINs involves various approaches, including topological analysis to identify central or highly interconnected proteins (nodes), clustering analysis to group proteins that are likely to function together, and annotation enrichment analysis to infer the functions of uncharacterized proteins based on their interaction partners. acs.orgcambridge.orgebi.ac.ukebi.ac.uk Databases like IntAct curate and provide access to large volumes of experimental and predicted PPI data. ebi.ac.uk Analyzing PPINs helps in assigning putative roles to uncharacterized proteins, detailing steps within signaling pathways, and characterizing multi-molecular complexes. ebi.ac.uk

Advanced Genetic and Molecular Biology Techniques

Advanced genetic and molecular biology techniques are indispensable for studying protein function, expression, and modification within living systems. These methods allow researchers to manipulate genes, analyze RNA transcripts, and study proteins in their cellular context.

Techniques such as Polymerase Chain Reaction (PCR) are used to amplify specific DNA sequences, which is fundamental for cloning, gene analysis, and generating material for downstream protein studies. longdom.org Gel electrophoresis is employed to separate DNA, RNA, or proteins based on size and charge, enabling analysis of sample composition and purity. longdom.org DNA sequencing technologies, including Next-Generation Sequencing (NGS), allow for the determination of nucleotide sequences, providing the blueprint for protein sequences.

Molecular cloning techniques are used to assemble recombinant DNA molecules, enabling the expression of specific proteins in host organisms for purification and study. longdom.org Gene editing technologies like CRISPR-Cas9 allow for precise modifications to DNA, which can be used to study the effects of specific mutations on protein function or to create cell lines or organisms with altered protein expression. Expression cloning helps in understanding protein function by expressing proteins and examining their activity. longdom.org Techniques like Western blotting are used to detect specific proteins in a sample.

Protein technology encompasses methods for protein separation, purification, and analysis, such as two-dimensional gel electrophoresis, mass spectrometry-based analyses for protein identification and characterization, and techniques like the Bradford assay for protein quantification. longdom.orgunisa.edu.au These molecular biology techniques provide the tools to investigate protein expression levels, post-translational modifications, and cellular localization, offering a comprehensive view of protein behavior in biological systems. unimelb.edu.au

Gene Deletion and Knockout Studies for Functional Elucidation

Gene deletion and knockout studies are fundamental techniques used to investigate the biological function of a specific gene and, consequently, the protein it encodes. By removing or inactivating a gene, researchers can observe the resulting phenotypic changes in an organism or cell, thereby inferring the gene's and protein's role. creative-biolabs.combiotechacademy.dknih.gov

Small deletions can remove one or a few base pairs within a gene, while larger deletions can encompass an entire gene or several neighboring genes. creative-biolabs.commedlineplus.gov These alterations in the DNA sequence can lead to changes in the resulting protein's function or prevent its production altogether. creative-biolabs.commedlineplus.gov Gene knockout, specifically, aims to eliminate the function of a gene, often by introducing mutations that result in a non-functional protein or no protein production. biotechacademy.dk

Comparing knockout mutants with wild-type organisms allows scientists to study the functions associated with the targeted gene and its protein. biotechacademy.dk For example, if deleting a gene leads to a specific metabolic deficiency, it suggests the encoded protein is involved in that metabolic pathway. Gene deletion libraries, sets of variants with different deleted regions, can also be used to map functional regions within a protein, particularly those involved in protein-protein interactions. oup.com

While powerful, gene knockout studies can have limitations, such as potential compensatory effects from other genes or the lethality of deleting an essential gene. mpg.de Techniques like conditional knockout, which allow gene deletion in a specific tissue or at a particular time, can help bypass some of these issues. researchgate.net

Quantitative Gene and Protein Expression Analysis

Quantitative analysis of gene and protein expression provides insights into when, where, and how much of a protein is produced. This is crucial because the abundance of a protein often correlates with its activity and biological role. nih.govsilantes.comacs.org

Gene expression analysis typically measures the levels of messenger RNA (mRNA), the molecule transcribed from a gene that serves as a template for protein synthesis. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing are used for this purpose. acs.org

Protein expression analysis, known as quantitative proteomics, directly measures the amount of specific proteins in a sample. nih.govsilantes.comwikipedia.org Mass spectrometry-based methods are widely used for quantitative proteomics. silantes.comwikipedia.orgthermofisher.com These techniques often involve labeling proteins or peptides with isotopes, allowing for the comparison of protein abundance between different samples, such as cells under different conditions or from healthy versus diseased tissues. silantes.comacs.orgwikipedia.orgthermofisher.com Label-free quantification methods are also available. silantes.comthermofisher.com

Quantitative proteomics can reveal global protein expression patterns and identify proteins that are upregulated or downregulated in specific biological states. nih.govsilantes.comacs.org This differential expression analysis can provide clues about the proteins involved in particular cellular processes or diseases. acs.org

Bioinformatic and Computational Approaches in Protein Research

Bioinformatics and computational approaches are indispensable in modern protein research, enabling the analysis of vast amounts of biological data and the prediction of protein characteristics and interactions. mdpi.comannualreviews.orgstudysmarter.co.ukaip.orgmdpi.com These methods integrate data from genomics, proteomics, and other sources to provide a more comprehensive understanding of proteins. studysmarter.co.ukcd-genomics.comscispace.com

Data Mining and Analysis of Genomic and Proteomic Databases

Data mining in genomics and proteomics involves extracting meaningful patterns and knowledge from large biological databases. cd-genomics.comnih.gov These databases store a wealth of information, including protein sequences, structures, functional annotations, and expression data. cd-genomics.comcd-genomics.comumich.edubigomics.ch

Genomic databases contain DNA sequences, allowing researchers to identify genes that encode proteins. Proteomic databases, such as UniProt, PRIDE, and the Human Protein Atlas, house information directly related to proteins, including their identification, quantification, post-translational modifications, and interactions. cd-genomics.comumich.edubigomics.ch

Data mining techniques are used to analyze these databases for various purposes, including identifying potential proteins with specific characteristics, studying protein families, and exploring protein-protein interaction networks. cd-genomics.comnih.govcd-genomics.comnih.gov Computational tools can analyze protein sequences to predict functional domains, structural features, and evolutionary relationships. studysmarter.co.uknih.govbinus.ac.id

Interactive data tables can be generated from these databases to visualize and analyze complex datasets, such as lists of differentially expressed proteins or proteins involved in specific pathways.

Variant-to-Gene Mapping and Disease Association Analysis

Variant-to-gene mapping and disease association analysis aim to link genetic variations to specific genes and understand their potential roles in diseases. genomicsengland.co.ukfrontiersin.org Genome-wide association studies (GWAS) identify genetic variants associated with particular diseases or traits. genomicsengland.co.ukfrontiersin.org

Once a genetic variant is identified, variant-to-gene mapping seeks to determine which gene or genes are affected by that variant. This is not always straightforward, especially for variants located in non-coding regions of the genome, which may influence gene expression or regulation. genomicsengland.co.ukfrontiersin.org

Computational tools and databases are used to integrate data from GWAS, gene expression studies (eQTLs), protein expression studies (pQTLs), and other sources to identify potential causal genes and understand the biological mechanisms linking variants to disease. genomicsengland.co.ukfrontiersin.orgoup.com Analyzing the location of variants within protein domains can also provide insights into how they might affect protein function and contribute to disease. frontiersin.org

These analyses are crucial for identifying potential drug targets and understanding the genetic basis of diseases. silantes.comgenomicsengland.co.ukoup.com

Q & A

Q. What structural similarities exist between LIRP and mammalian insulin, and what experimental approaches validate these relationships?

LIRP (Locusta insulin-related peptide) shares sequence homology with mammalian insulin, particularly in conserved cysteine residues critical for disulfide bond formation. Experimental methods include:

  • cDNA cloning and sequencing to identify conserved domains .
  • Mass spectrometry for peptide structure validation .
  • Phylogenetic analysis comparing LIRP with insulin-family proteins across species .

Q. What techniques are used to quantify LIRP expression in neurosecretory cells versus peripheral tissues?

Differential expression of LIRP transcripts (T1 and T2) is studied using:

  • Northern blotting to distinguish tissue-specific mRNA sizes .
  • RT-qPCR with transcript-specific primers to quantify expression levels .
  • In situ hybridization to localize LIRP mRNA in brain neurosecretory cells .

Q. How is the LIRP gene organized, and what methods confirm its single-copy status in the genome?

The LIRP gene structure is elucidated via:

  • Genomic library screening to isolate full-length sequences .
  • Southern blot analysis under high-stringency conditions to confirm single-copy status .

Advanced Research Questions

Q. How can alternative promoter usage in the LIRP gene be experimentally validated, and what regulatory implications does this have?

Alternative promoters for LIRP T1 (neurosecretory-specific) and T2 (ubiquitous) are investigated using:

  • 5' RACE (Rapid Amplification of cDNA Ends) to map transcription start sites .
  • Luciferase reporter assays to test promoter activity in different cell types .
  • Chromatin immunoprecipitation (ChIP) to identify transcription factors binding to promoter regions .

Q. What strategies address contradictions in LIRP functional studies across insect species (e.g., Locusta vs. lobster)?

Discrepancies in functional roles (e.g., metabolic regulation vs. growth) are resolved by:

  • Comparative transcriptomics to identify species-specific splice variants .
  • Knockdown/CRISPR experiments to assess phenotypic effects in model organisms .
  • Receptor-binding assays to test cross-species insulin receptor interactions .

Q. How can researchers model the evolutionary conservation of LIRP across arthropods?

Evolutionary studies employ:

  • Sequence alignment tools (e.g., Clustal Omega) to identify conserved motifs .
  • Molecular clock analysis to estimate divergence times from ancestral insulin-like peptides .
  • Structural modeling (e.g., AlphaFold) to predict functional domains retained through evolution .

Methodological Considerations

Q. What controls are critical when analyzing LIRP's role in metabolic pathways using RNA interference (RNAi)?

Essential controls include:

  • Scrambled siRNA to rule off-target effects .
  • Rescue experiments with recombinant LIRP protein .
  • Tissue-specific knockdown to isolate neuroendocrine vs. peripheral functions .

Q. How can mass spectrometry be optimized for detecting low-abundance LIRP isoforms in hemolymph samples?

Enhance sensitivity via:

  • Immunoaffinity purification using anti-LIRP antibodies .
  • Tandem mass tags (TMT) for quantitative isoform profiling .
  • High-resolution LC-MS/MS with fragmentation matching to predicted peptide sequences .

Data Interpretation Challenges

Q. How should researchers address conflicting data on LIRP's dual roles in development and metabolism?

Strategies include:

  • Temporal expression profiling to correlate LIRP levels with developmental stages .
  • Tissue-specific knockout models to decouple systemic vs. localized effects .
  • Integration with omics datasets (e.g., metabolomics) to map pathway interactions .

Q. What statistical frameworks are suitable for analyzing LIRP's differential promoter activity in heterogeneous cell populations?

Use:

  • Mixed-effects models to account for cell-type variability .
  • Bootstrapping to estimate confidence intervals for promoter efficiency ratios .
  • Bayesian networks to infer regulatory cascades from expression data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.